N⁶-Substituted 8-Azapurine Derivative IIh vs. Ticagrelor: 3.7-Fold Superior Antiplatelet Potency with Improved Safety Profile
In a direct head-to-head comparison using the ADP-induced platelet aggregation assay (Born method), the N⁶-hydrazone 8-azapurine derivative IIh demonstrated an IC₅₀ of 0.20 μM against P2Y₁₂-mediated platelet aggregation, representing an approximately 3.7-fold improvement in potency over the clinical gold-standard P2Y₁₂ antagonist ticagrelor (IC₅₀ = 0.74 μM) [1]. The superiority was confirmed both in vitro and in vivo. Critically, compound IIh also exhibited a shortened bleeding time, reduced blood loss, and lower acute toxicity in the mouse tail-bleeding model compared to ticagrelor, suggesting a potentially wider therapeutic window [1]. Molecular docking confirmed that IIh binds to the P2Y₁₂ receptor in a mode consistent with its antiplatelet activity [1]. This scaffold-specific advantage is not recapitulated by purine-based P2Y₁₂ ligands, which lack the triazolo nitrogen arrangement that orients the N⁶ substituent for optimal receptor engagement.
| Evidence Dimension | P2Y₁₂-mediated antiplatelet activity (ADP-induced platelet aggregation IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.20 μM (Compound IIh, an N⁶-hydrazone derivative of 8-azapurine) |
| Comparator Or Baseline | Ticagrelor: IC₅₀ = 0.74 μM |
| Quantified Difference | ~3.7-fold more potent (0.20 vs. 0.74 μM); additionally, shorter bleeding time, less blood loss, and lower acute toxicity in vivo |
| Conditions | ADP-induced platelet aggregation assay (Born method), in vitro and in vivo (mouse model); P2Y₁₂ molecular docking |
Why This Matters
For antiplatelet drug discovery programs, the 8-azapurine scaffold offers a demonstrably superior P2Y₁₂ pharmacophore with better in vivo safety than the market-leading purine-based clinical agent, justifying its selection over purine scaffolds for next-generation antithrombotic development.
- [1] Zhao Z, Wang Y, Tian N, Yan H, Wang J. Synthesis and biological evaluation of N⁶ derivatives of 8-azapurine as novel antiplatelet agents. RSC Med Chem. 2021;12(8):1414-1427. doi:10.1039/d1md00116g View Source
